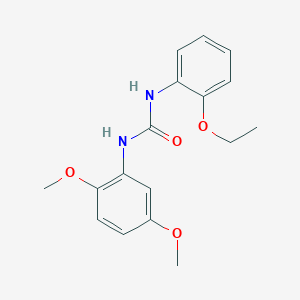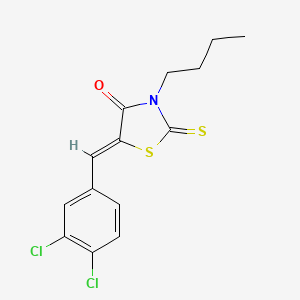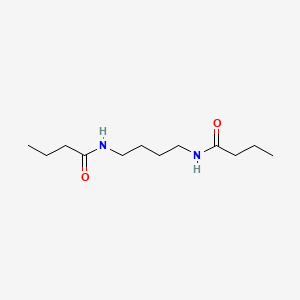![molecular formula C22H23BrN2O2 B4736613 N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide
説明
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide, also known as ABP-688, is a novel and potent positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide enhances the activity of mGluR5 by binding to a specific site on the receptor and increasing its affinity for glutamate, the endogenous ligand of the receptor. This leads to an increase in intracellular signaling and ultimately enhances synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.
実験室実験の利点と制限
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. Finally, more research is needed to understand the long-term effects of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide on neuronal function and plasticity.
科学的研究の応用
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. It has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
特性
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-19-12-8-9-17(15-19)16-20(22(27)25-13-6-1-2-7-14-25)24-21(26)18-10-4-3-5-11-18/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,24,26)/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYYBBUHMGWDY-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)
![4-{1-cyano-2-[5-nitro-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B4736562.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-methyl-3-furohydrazide](/img/structure/B4736595.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4736605.png)

![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4736621.png)
![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4736627.png)